REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[NH4+].[N:13]#[C:14][S-:15].BrBr>C(O)(=O)C>[NH2:13][C:14]1[S:15][C:7]2[CH:6]=[C:5]([CH2:8][C:9]([OH:11])=[O:10])[CH:4]=[CH:3][C:2]=2[N:1]=1 |f:1.2|
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Name
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|
Quantity
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20 g
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Type
|
reactant
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Smiles
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NC1=CC=C(C=C1)CC(=O)O
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Name
|
|
Quantity
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20 g
|
Type
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reactant
|
Smiles
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[NH4+].N#C[S-]
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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6.8 mL
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Type
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reactant
|
Smiles
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BrBr
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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15 °C
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Type
|
CUSTOM
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Details
|
Then the reaction was stirred at room temperature for 4 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
did not exceed 15° C
|
Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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DISSOLUTION
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Details
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the cake was re-dissolved in water
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Type
|
FILTRATION
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Details
|
The precipitate was filtered
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to obtain 2-amino-benzothiazol-6-yl)-acetic acid as light yellow powder (24 g, 87.1%)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
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NC=1SC2=C(N1)C=CC(=C2)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |